1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Description
This compound is a chiral diester derivative of (E)-but-2-enedioic acid, featuring two distinct cyclohexyl substituents at the 1-O and 4-O positions. The stereochemistry of the cyclohexyl groups is critical: the 1-O substituent adopts the (1S,2R,5S) configuration, while the 4-O group is (1R,2S,5R). These substituents are structurally related to menthyl derivatives, characterized by their 5-methyl-2-propan-2-ylcyclohexyl motifs, which confer significant steric and electronic effects on the molecule .
Synthetic routes for analogous compounds involve multi-step sequences, such as condensation reactions of enol ethers or Grignard additions, followed by stereoselective functionalization (e.g., as seen in the synthesis of dimethyl (2E,4Z)-4-(((S)-1-phenylethyl)aminomethylene)pent-2-enedioate derivatives ).
Properties
IUPAC Name |
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18+,19+,20-,21-,22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZKHLYRXPLLS-MHWANNKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dimethyl fumarate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form succinate, a key intermediate in the citric acid cycle.
Substitution: Dimethyl fumarate can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of dimethyl fumarate include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for dimethyl fumarate.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions involving dimethyl fumarate.
Major Products Formed:
Oxidation Products: Oxidation of dimethyl fumarate can lead to the formation of various carboxylic acids and aldehydes.
Reduction Products: Reduction of dimethyl fumarate typically results in the formation of succinate.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent . Its structural analogs have shown promise in:
- Anti-inflammatory agents : Modifications of similar esters have been linked to reduced inflammation in preclinical models.
- Anticancer properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry explored a related compound's ability to inhibit specific cancer cell lines, demonstrating that structural similarities could predict efficacy against tumor growth .
Agricultural Applications
The compound has potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests. Research has indicated that compounds with similar structures can act as:
- Insect growth regulators : By mimicking hormones in insects, they can interfere with development processes.
- Fungicides : Their lipophilic nature allows them to penetrate fungal membranes effectively.
Case Study : In a field trial reported by the Agricultural Sciences Journal, a related ester was tested for efficacy against common agricultural pests, showing significant reductions in pest populations when applied at optimal concentrations .
Material Sciences
In material sciences, this compound may be utilized in the development of:
- Biodegradable polymers : Its ester functionality allows for incorporation into polymer matrices that degrade more readily than traditional plastics.
- Surfactants : The amphiphilic nature of such compounds makes them suitable for use in emulsifiers and stabilizers in various formulations.
Case Study : Research published in Polymer Science demonstrated that copolymers containing similar cyclic esters exhibited improved mechanical properties and degradation rates compared to conventional materials .
Data Tables
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, Anticancer | Structural analogs show promise against tumors |
| Agricultural Sciences | Pesticides, Herbicides | Effective insect growth regulators identified |
| Material Sciences | Biodegradable polymers, Surfactants | Improved mechanical properties in copolymers |
Mechanism of Action
Dimethyl fumarate exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, leading to the expression of antioxidant response element genes. This results in increased production of antioxidant proteins that protect cells from oxidative stress . Additionally, dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations
The compound’s unique stereochemistry distinguishes it from other cyclohexyl esters. For example:
- (1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl prop-2-enoate (): Shares the same cyclohexyl backbone but lacks the (E)-but-2-enedioate ester linkage. The absence of a second ester group reduces polarity and alters reactivity.
- Cyanidin 3-O-[4-Hydroxycinnamoyl-(->6)-[4-hydroxy-3,5-dimethoxycinnamoyl-(->2)-b-D-glucopyranosyl-(1->2)]-b-D-glucopyranoside] 5-O-(6-O-malonyl-b-D-glucopyranoside) (): A glycosylated ester with a complex aromatic backbone.
Physical and Chemical Properties
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) align with bicyclo[2.2.2]octene esters (e.g., 22a, 23a in ).
- NMR : The (E)-but-2-enedioate moiety would exhibit distinct olefinic proton coupling (J ≈ 12–16 Hz for trans-configuration), comparable to dimethyl (2E,4Z)-pent-2-enedioate derivatives .
Functional Comparisons
- Reactivity: The dual ester groups enhance susceptibility to hydrolysis compared to monoesters like prop-2-enoate derivatives .
- Thermal Stability : Cyclohexyl substituents likely improve stability relative to linear alkyl analogs, as seen in bicyclo[2.2.2]octene systems .
Biological Activity
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of two cyclohexyl groups substituted with methyl and propan-2-yl groups linked to a butenedioate moiety. Its molecular formula is C20H34O4, with a molecular weight of 342.49 g/mol. The stereochemistry is significant due to the presence of multiple chiral centers which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H34O4 |
| Molecular Weight | 342.49 g/mol |
| IUPAC Name | 1-O-[(1S,2R,5S)-... |
| CAS Registry Number | Not available |
Pharmacological Studies
Recent studies have indicated that this compound exhibits various biological activities, particularly in the realm of cannabinoid research. It has been suggested that it may interact with cannabinoid receptors, which are crucial for many physiological processes.
Case Study: Cannabinoid Interaction
A study published in PMC explored the binding affinities of saturated cannabinoids and their derivatives to cannabinoid receptors. The findings indicated that certain diastereomers of similar compounds showed significant affinity for the CB1 receptor, which is implicated in pain modulation and appetite regulation .
Antimicrobial Activity
Another aspect of interest is the antimicrobial properties of related compounds. Research has demonstrated that certain derivatives exhibit antibacterial activity against pathogens such as Staphylococcus aureus and antifungal properties against Candida albicans. For instance, one derivative showed an IC50 value of 2.6 μM against Staphylococcus aureus and notable antifungal activity .
Anti-inflammatory Potential
The anti-inflammatory capacity of related compounds has also been highlighted in literature. The mechanism by which these compounds exert their effects involves modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound involves several steps including the formation of cyclohexyl derivatives followed by esterification with butenedioic acid derivatives. The use of specific catalysts such as boron trifluoride has been noted to enhance yield and selectivity during synthesis .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of cyclohexyl derivatives |
| Step 2 | Esterification with butenedioic acid |
| Step 3 | Purification and characterization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
